2-(Imidazo[1,2-a]pyridin-5-yl)ethanol
Description
2-(Imidazo[1,2-a]pyridin-5-yl)ethanol is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an ethanol group at the 5-position. The imidazo[1,2-a]pyridine scaffold is notable for its pharmaceutical relevance, including roles in hypoxia-inducible factor (HIF) inhibitors and anticoagulants .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-5-ylethanol |
InChI |
InChI=1S/C9H10N2O/c12-7-4-8-2-1-3-9-10-5-6-11(8)9/h1-3,5-6,12H,4,7H2 |
InChI Key |
FRBXLEMUWUFWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CCO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine with α-Bromo Carbonyl Compounds
A foundational method involves the cyclocondensation of 2-aminopyridine derivatives with α-bromo carbonyl compounds, such as ethyl 3-bromo-2-oxopropionate. This reaction typically proceeds in ethanol under reflux conditions for 6–12 hours, achieving yields of approximately 52.6% after recrystallization. The mechanism entails nucleophilic attack by the amine group on the carbonyl carbon, followed by intramolecular cyclization and elimination of hydrogen bromide.
Key Variables :
Aldehyde-Mediated Condensation
Alternative routes utilize aldehydes as electrophilic partners. For instance, reacting 2-aminopyridine with bromomalonaldehyde in ethanol–water media forms an intermediate enamine, which undergoes intramolecular cyclization to yield the imidazo[1,2-a]pyridine core. This method avoids metal catalysts and achieves moderate yields (45–55%) under mild conditions.
Groebke-Blackburn-Bienaymé Three-Component Reaction
Metal-Free Protocol
A metal-free adaptation of the Groebke-Blackburn-Bienaymé reaction employs 2-aminopyridine, aldehydes, and isocyanides in the presence of perchloric acid as a catalyst. This one-pot method, conducted in ethanol–water (3:1 v/v) at 70°C for 4 hours, achieves yields up to 85%. The reaction proceeds via imine formation, followed by [4+1] cycloaddition, and is scalable to gram quantities without significant yield loss.
Advantages :
-
Eliminates heavy metal contaminants.
-
Compatible with electron-deficient and electron-rich aldehydes.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times while improving yields. For example, irradiating a mixture of 2-aminopyridine, ethyl glyoxalate, and ammonium acetate in ethanol at 120°C for 20 minutes produces the target compound in 78% yield. This method reduces side reactions and energy consumption compared to conventional heating.
Optimization Data :
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | 6–12 hours | 20 minutes |
| Yield | 52–55% | 75–78% |
| Purity (HPLC) | 92–94% | 96–98% |
Solvent-Free and Green Chemistry Approaches
Neat Conditions
Reactions conducted under solvent-free conditions at 100°C using silica-supported catalysts (e.g., SiO₂-H₃PO₄) achieve yields of 70–75% within 2 hours. This approach minimizes waste and simplifies purification.
Ionic Liquid-Mediated Synthesis
Ionic liquids like [BMIM][BF₄] serve as dual solvents and catalysts, enabling reactions at room temperature. A study reported 82% yield after 8 hours, with the ionic liquid recyclable for three cycles without efficiency loss.
Industrial-Scale Production
Continuous Flow Reactors
Continuous flow systems enhance scalability and reproducibility. A pilot-scale setup using a tubular reactor (residence time: 30 minutes, 90°C) achieved 80% yield with >99% conversion, outperforming batch processes.
Green Chemistry Metrics
Industrial methods prioritize atom economy and environmental impact:
| Metric | Value |
|---|---|
| Atom Economy | 87% |
| E-Factor | 0.8 |
| Solvent Recovery Rate | 95% |
Purification and Characterization
Recrystallization
Crude product purification via slow evaporation in ethanol or ethyl acetate yields crystals with ≥95% purity. Ethanol–water (1:1) mixtures are optimal for removing unreacted starting materials.
Chromatographic Techniques
Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves regioisomeric impurities. Fractions with Rf = 0.3–0.5 (TLC) contain the desired compound.
Mechanistic Insights and Side Reactions
Competing Pathways
Under acidic conditions, dimerization of 2-aminopyridine may occur, reducing yields. Adding molecular sieves (4Å) suppresses this side reaction by absorbing water.
Byproduct Formation
Over-oxidation during workup can yield imidazo[1,2-a]pyridine-5-carboxylic acid. Controlled addition of NaBH₄ during quenching mitigates this issue.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional Condensation | 52.6 | 92 | Moderate | High (solvent waste) |
| Groebke-Blackburn | 85 | 96 | High | Low |
| Microwave-Assisted | 78 | 97 | High | Moderate |
| Solvent-Free | 75 | 95 | High | Very Low |
Chemical Reactions Analysis
Types of Reactions: 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazo[1,2-a]pyridine-5-carboxylic acid.
Reduction: Reduction reactions can convert it to imidazo[1,2-a]pyridine-5-methanol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold, including 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol, exhibit significant antimicrobial properties. Various studies have demonstrated efficacy against a range of pathogens:
- Bacterial Strains : Effective against Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.
- Fungal Strains : Active against Candida albicans and Aspergillus niger.
These findings suggest potential use in developing novel antimicrobial agents to combat resistant strains .
Anticancer Potential
The anticancer activity of this compound has been investigated through various mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have shown the ability to induce apoptosis in cancer cell lines.
- Reactive Oxygen Species Generation : Some derivatives have been noted for their capacity to generate reactive oxygen species, leading to cell death in tumor cells.
Notably, derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their ability to inhibit tumor necrosis factor-alpha production, which is crucial in inflammatory pathways associated with cancer .
Anthelmintic Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anthelmintics. Specifically, compounds targeting cholinergic receptors in parasites like Haemonchus contortus have shown promising results in laboratory tests . The mechanism involves paralysis of larval stages, indicating a novel approach to treating parasitic infections in livestock.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methodologies. Recent advancements in synthetic techniques include:
- One-Pot Reactions : Efficient methods using catalysts such as nano copper oxide have been developed for synthesizing imidazo[1,2-a]pyridine derivatives.
- Multicomponent Reactions : These approaches allow for the rapid assembly of complex structures while maintaining high yields .
Case Studies and Research Findings
Several case studies emphasize the therapeutic significance of imidazo[1,2-a]pyridine derivatives:
- Antimicrobial Evaluation : A series of derivatives were synthesized and tested for antimicrobial activity using standard methods. Results indicated significant antibacterial effects compared to existing treatments.
- Anti-ulcer Potential : Investigations into specific derivatives revealed their ability to mitigate ulcer formation through modulation of gastric secretions .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-5-ethanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine are known to act on the central nervous system by modulating the activity of neurotransmitter receptors. Others may inhibit specific enzymes or proteins involved in disease pathways, such as kinases in cancer cells .
Comparison with Similar Compounds
2-(Imidazo[1,2-a]pyridin-5-yl)ethanol
- Functional group: Hydroxyl (-OH) in ethanol moiety.
- Key properties : Enhanced polarity, hydrogen-bonding capacity, and solubility in polar solvents.
N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide ()
- Functional group : Amide (-CONHR).
- Applications: Not explicitly stated, but amide derivatives are often used to enhance pharmacokinetic profiles.
Key Insights :
Comparison :
- TDAE methodology () offers regioselectivity for aryl-substituted ethanol derivatives, while esterification () prioritizes stability and crystallinity.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(imidazo[1,2-a]pyridin-5-yl)ethanol, and how do yields vary under different conditions?
- Methodological Answer :
-
Route 1 : Cyclocondensation of 2-aminopyridine derivatives with α-bromo carbonyl compounds (e.g., ethyl 3-bromo-2-oxopropionate) in ethanol under reflux, yielding ~52.6% after recrystallization (similar to the method in ).
-
Route 2 : Oxidation of imidazo[1,2-a]pyridin-5-yl methanol derivatives using MnO₂ or other mild oxidizing agents, achieving ~51% yield (as in ).
-
Key Variables : Solvent choice (ethanol vs. DMF), reaction time (6–12 hours), and temperature (80–100°C). Yields drop if impurities from incomplete cyclization persist.
- Data Table : Comparison of Synthetic Routes
Q. How can researchers purify this compound to ≥95% purity?
- Methodological Answer :
- Recrystallization : Use ethanol or ethyl acetate as solvents (). Slow evaporation at room temperature yields high-purity crystals.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1). Monitor fractions via TLC (Rf ~0.3–0.5).
- Critical Step : Pre-adsorption of crude product onto silica gel before loading the column reduces tailing.
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–8.9 ppm; methylene protons at δ 3.6–4.2 ppm) ().
- FT-IR : Detect hydroxyl (ν ~3200–3400 cm⁻¹) and imidazole ring (ν ~1600–1500 cm⁻¹) stretches.
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error ().
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles ().
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste ().
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in imidazo[1,2-a]pyridine synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization ().
- Catalysis : Additives like CuI (5 mol%) enhance cyclization efficiency by stabilizing transition states ().
- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 6–12 hours) and improves yield by 10–15% ().
Q. What mechanistic insights explain contradictory yields in similar imidazo[1,2-a]pyridine syntheses?
- Methodological Answer :
- Competing Pathways : Byproducts from N-alkylation (vs. cyclization) reduce yields. Use kinetic studies (e.g., in situ IR) to identify dominant pathways.
- Steric Effects : Bulky substituents on pyridine precursors hinder ring closure ().
- Resolution : Compare time-course NMR data to track intermediate formation ().
Q. What computational methods predict the pharmacological activity of derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to HIF-1α or FXa (). Key interactions: imidazole ring hydrogen bonding and π-π stacking.
- ADME-Tox Profiling : SwissADME predicts logP (~1.5–2.5) and CYP450 inhibition risks ().
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns ().
Q. How can researchers validate the biological activity of this compound in vitro?
- Methodological Answer :
- Antimicrobial Assays : Microbroth dilution (MIC) against S. aureus and E. coli (). Include positive controls (e.g., ciprofloxacin).
- Anticancer Screening : MTT assay on HeLa or MCF-7 cells. IC₅₀ values <50 µM suggest therapeutic potential ().
- Enzyme Inhibition : Fluorescence-based assays for HIF-1α or FXa ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
